molecular formula C7H6F3N B1291726 3-Methyl-2-(trifluoromethyl)pyridine CAS No. 1620-78-6

3-Methyl-2-(trifluoromethyl)pyridine

Cat. No.: B1291726
CAS No.: 1620-78-6
M. Wt: 161.12 g/mol
InChI Key: AOYVIESJJAWOAM-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the second position of the pyridine ring and a methyl group (-CH₃) at the third position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Methyl-2-(trifluoromethyl)pyridine (3M2TFP) is a versatile compound used in various chemical reactions. It is often used as a building block in the synthesis of agrochemicals and pharmaceuticals . The primary targets of 3M2TFP are the enzymes or receptors in pests or diseases that these agrochemicals and pharmaceuticals aim to control or treat .

Mode of Action

The mode of action of 3M2TFP is largely dependent on the specific agrochemical or pharmaceutical it is incorporated into. Generally, 3M2TFP enhances the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, in the Suzuki–Miyaura cross-coupling reaction, 3M2TFP participates in the transmetalation process, where it is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3M2TFP are also dependent on the specific agrochemical or pharmaceutical it is part of. In the context of agrochemicals, 3M2TFP-containing compounds often disrupt essential biochemical pathways in pests, leading to their elimination .

Pharmacokinetics

The trifluoromethyl group in 3m2tfp is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Result of Action

The result of 3M2TFP’s action is the enhanced efficacy of the agrochemicals and pharmaceuticals it is part of. For example, in agrochemicals, 3M2TFP contributes to superior pest control properties .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in this compound is known to enhance the compound’s ability to inhibit certain enzymes by forming strong hydrogen bonds with the active sites of these enzymes . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group in this compound enhances its binding affinity to target proteins, resulting in significant changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations. The presence of the trifluoromethyl group in this compound enhances its ability to participate in these metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound within tissues also influences its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell determines its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of trifluoromethyl-substituted pyridines often involves vapor-phase reactions. For instance, simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride can yield trifluoromethylpyridines in good yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine N-oxides, difluoromethyl derivatives, and various substituted pyridines .

Scientific Research Applications

3-Methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to other trifluoromethyl-substituted pyridines, 3-Methyl-2-(trifluoromethyl)pyridine is unique due to the presence of the methyl group at the third position. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in specific applications .

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYVIESJJAWOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629307
Record name 3-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-78-6
Record name 3-Methyl-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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